6-Fluoroquinoline-8-carbonitrile
Overview
Description
6-Fluoroquinoline-8-carbonitrile is a fluorinated quinoline derivative with the molecular formula C10H5FN2. This compound is notable for its unique chemical structure, which includes a fluorine atom at the 6th position and a carbonitrile group at the 8th position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoroquinoline-8-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 6-fluoroaniline with malononitrile in the presence of a suitable catalyst, followed by cyclization to form the quinoline ring. The reaction conditions often involve heating and the use of solvents such as ethanol or acetic acid .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as microwave-assisted synthesis or the use of continuous flow reactors. These methods aim to enhance yield and reduce reaction times while maintaining the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoroquinoline-8-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine or aldehyde group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorine or carbonitrile positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include quinoline derivatives with modified functional groups, which can exhibit different chemical and biological properties .
Scientific Research Applications
6-Fluoroquinoline-8-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound is utilized in the production of dyes, pigments, and other materials with specific properties
Mechanism of Action
The mechanism of action of 6-Fluoroquinoline-8-carbonitrile involves its interaction with molecular targets such as DNA gyrase and topoisomerase IV. By stabilizing the enzyme-DNA complex, the compound induces DNA strand breaks, leading to cell death. This mechanism is particularly effective against bacterial cells, making it a potential candidate for antimicrobial drug development .
Comparison with Similar Compounds
- 5-Fluoroquinoline
- 8-Fluoroquinoline
- 5,8-Difluoroquinoline
- 6-Methoxyquinoline
Comparison: 6-Fluoroquinoline-8-carbonitrile is unique due to the specific positioning of the fluorine and carbonitrile groups, which confer distinct chemical and biological properties. Compared to other fluorinated quinolines, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
6-fluoroquinoline-8-carbonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5FN2/c11-9-4-7-2-1-3-13-10(7)8(5-9)6-12/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRMBUELLJPLSTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)C#N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10856974 | |
Record name | 6-Fluoroquinoline-8-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10856974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1368394-42-6 | |
Record name | 6-Fluoroquinoline-8-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10856974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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